molecular formula C11H12O3 B6615220 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol CAS No. 1247078-98-3

1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol

Cat. No. B6615220
CAS RN: 1247078-98-3
M. Wt: 192.21 g/mol
InChI Key: AWELGWSARAVBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol (DBCP) is a heterocyclic organic compound that is used in a variety of scientific applications. It is a cyclic ether with a five-membered ring containing two oxygen atoms and a nitrogen atom. DBCP is a colorless, crystalline solid at room temperature and is soluble in organic solvents such as ethanol and methanol. It is a versatile compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is widely used in scientific research due to its wide range of applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a range of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is not well understood. It is believed to act as a nucleophile, attacking the electron-rich aromatic ring of the substrate. This reaction results in the formation of an intermediate which is then further transformed into the desired product. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF).
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol are not well understood. It has been shown to have some toxic effects in animals, including liver and kidney damage. It has also been shown to be a mutagen and a carcinogen in animals. However, there is limited research on the effects of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in humans and more research is needed to determine the potential health risks associated with its use.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in laboratory experiments are that it is a versatile compound that can be used in a variety of synthetic reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in laboratory experiments is that it is toxic and can cause health risks if not handled properly.

Future Directions

There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol. These include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol, as well as into the development of safer methods for its synthesis and use. Finally, further research could be conducted into the potential uses of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in coordination chemistry and the synthesis of polymers.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is typically accomplished through a nucleophilic aromatic substitution reaction using a suitable nucleophile such as an amine or a thiol. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF). The reaction is typically conducted at a temperature of 80-100°C for a period of several hours. The reaction is usually complete within 12-24 hours. The product is then isolated by precipitation or chromatography.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWELGWSARAVBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol

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